3-Amino-1-[4-(propan-2-yl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-[4-(propan-2-yl)phenyl]thiourea is an organosulfur compound belonging to the thiourea family. Thiourea derivatives have garnered significant attention due to their diverse biological and chemical applications. This compound, characterized by the presence of an amino group and a propan-2-ylphenyl group attached to the thiourea moiety, exhibits unique properties that make it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea can be synthesized through several methods. One common approach involves the condensation of primary amines with carbon disulfide in an aqueous medium, followed by the addition of an isothiocyanate . This method is efficient and yields high-purity thiourea derivatives.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using automated reactors. The process typically includes the use of elemental sulfur and chloroform to produce thiocarbonyl surrogates, which are then reacted with primary amines to form the desired thiourea compound .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-Amino-1-[4-(propan-2-yl)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anti-Alzheimer’s effects.
Industry: The compound is used in the production of dyes, elastomers, and photographic films.
Mechanism of Action
The mechanism of action of 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosinase by forming strong hydrogen bonds with key amino acids in the enzyme’s active site . This inhibition can lead to reduced melanin production, making it useful in treating hyperpigmentation disorders.
Comparison with Similar Compounds
3-Amino-1-[4-(propan-2-yl)phenyl]thiourea can be compared with other thiourea derivatives, such as:
1-[(2-phenylacetyl)amino]-3-(4-propan-2-ylphenyl)thiourea: Similar structure but with an additional phenylacetyl group.
Indole-thiourea derivatives: These compounds exhibit strong tyrosinase inhibitory activity and are used in skin-brightening research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and practical applications.
Properties
IUPAC Name |
1-amino-3-(4-propan-2-ylphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-7(2)8-3-5-9(6-4-8)12-10(14)13-11/h3-7H,11H2,1-2H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUUHEFJHZFQON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.